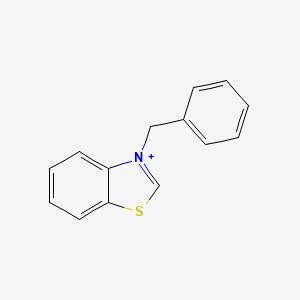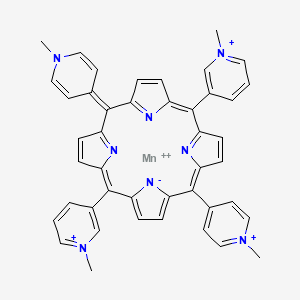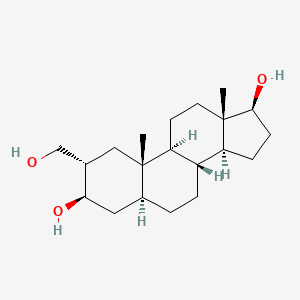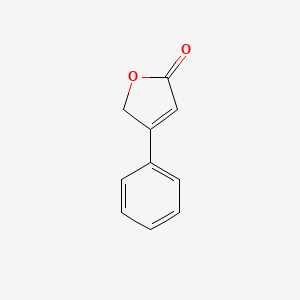
6-Bromoúracilo
Descripción general
Descripción
6-Bromouracil is a brominated derivative of uracil, a pyrimidine base found in RNA. It acts as a base analog, substituting for thymine in DNA, and can induce mutations by mispairing with guanine during DNA replication . This compound is known for its mutagenic properties and is used primarily in scientific research to study DNA replication and mutation processes.
Aplicaciones Científicas De Investigación
6-Bromouracil has numerous applications in scientific research:
Chemistry: It is used to study the mechanisms of nucleophilic substitution and photochemical reactions.
Biology: As a mutagen, it helps in understanding DNA replication and mutation processes.
Industry: It is used in the synthesis of various pharmaceuticals and as a research tool in molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Bromouracil can be synthesized by brominating uracil. A common method involves using sodium bromide and sodium hypochlorite as brominating agents in an acidic aqueous solution . The reaction proceeds under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: The industrial production of 6-Bromouracil follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
- Dissolving uracil in water.
- Adding sodium bromide and sodium hypochlorite to the solution.
- Maintaining the reaction mixture at a controlled temperature and pH.
- Isolating the product through filtration and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromouracil undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Photochemical Reactions: Exposure to ultraviolet light can induce photochemical reactions, leading to the formation of various photoproducts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Photochemical Reactions: Ultraviolet light at specific wavelengths (e.g., 254 nm) is used to induce these reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group forms uracil.
Photochemical Reactions: Products include uracil, 5,5’-diuracil, and other ring-opened compounds.
Mecanismo De Acción
6-Bromouracil exerts its effects by incorporating into DNA in place of thymine. During DNA replication, it can mispair with guanine instead of adenine, leading to transition mutations . This mispairing is attributed to the enolization of 6-Bromouracil, converting it into a form that mimics cytosine . The resulting mutations can be studied to understand the mechanisms of DNA repair and mutagenesis.
Comparación Con Compuestos Similares
5-Bromouracil: Another brominated derivative of uracil, known for its mutagenic properties.
5-Fluorouracil: A fluorinated derivative used as a chemotherapeutic agent.
5-Chlorouracil: A chlorinated derivative with similar properties.
Comparison:
Mutagenicity: Both 6-Bromouracil and 5-Bromouracil are mutagenic, but 6-Bromouracil is less commonly used.
Therapeutic Use: 5-Fluorouracil is widely used in cancer treatment, whereas 6-Bromouracil is primarily a research tool.
Chemical Properties: The different halogen atoms (bromine, fluorine, chlorine) influence the compounds’ reactivity and biological effects.
6-Bromouracil’s unique properties make it a valuable compound in scientific research, particularly in the study of DNA replication and mutation.
Propiedades
IUPAC Name |
6-bromo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUVVITEPKZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195388 | |
| Record name | 6-Bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-93-6 | |
| Record name | 6-Bromouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404760 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ7PKT8SBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-tert-butyl-7-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)





